Lipophilicity Comparison
7-Demethylpiericidin A1 exhibits significantly lower lipophilicity compared to piericidin A1, as quantified by computed XLogP3 values [1][2]. This physicochemical difference arises from the absence of the C7 methyl group on the polyketide side chain [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.5 |
| Comparator Or Baseline | Piericidin A1: 6.5 |
| Quantified Difference | Δ = -1.0 log unit (approximately 10-fold reduction in octanol-water partition coefficient) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2019.06.18 / 2021.05.07) |
Why This Matters
Lower lipophilicity affects membrane permeability, solubility in aqueous assay buffers, and potentially reduces non-specific binding artifacts in cell-based assays, making 7-demethylpiericidin A1 preferable for experiments requiring aqueous compatibility or reduced lipophilic promiscuity.
- [1] PubChem. 7-Demethylpiericidin A1 (Compound Summary). CID 11589435. XLogP3-AA: 5.5. View Source
- [2] PubChem. Piericidin A (Compound Summary). CID 6437838. XLogP3-AA: 6.5. View Source
- [3] Kimura K, Takahashi H, Miyata N, Yoshihama M, Uramoto M. New piericidin antibiotics, 7-demethylpiericidin A1 and 7-demethyl-3'-rhamnopiericidin A1. J Antibiot (Tokyo). 1996;49(7):697-699. View Source
